molecular formula C18H11BrN2O2S2 B11508413 (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11508413
M. Wt: 431.3 g/mol
InChI Key: HBIFPBWMVXDHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a unique combination of functional groups This compound is characterized by the presence of a bromine atom, a thiazolidinone ring, and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a suitable α-haloketone under basic conditions.

    Condensation Reaction: The final step involves the condensation of the brominated thiazolidinone with an indolone derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. It can also be used to investigate the biological activity of thiazolidinone derivatives.

Medicine

Medicinally, (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has potential as a lead compound for the development of new drugs. Its structure suggests possible applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, this compound can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the indolone moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3Z)-5-bromo-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the thiazolidinone ring sets it apart from other similar compounds, providing opportunities for unique interactions and applications.

Properties

Molecular Formula

C18H11BrN2O2S2

Molecular Weight

431.3 g/mol

IUPAC Name

5-bromo-3-[4-hydroxy-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C18H11BrN2O2S2/c1-9-3-2-4-11(7-9)21-17(23)15(25-18(21)24)14-12-8-10(19)5-6-13(12)20-16(14)22/h2-8,23H,1H3

InChI Key

HBIFPBWMVXDHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.